Grgdspk

Übersicht

Beschreibung

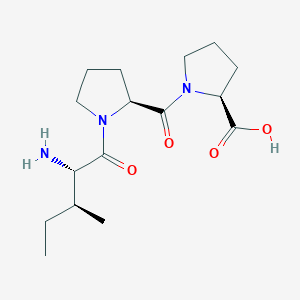

EMD 56574, auch bekannt als GRGDSPK, ist ein Peptid, das die Sequenz Arg-Gly-Asp-Ser-Pro-Lys enthält. Diese Verbindung ist ein kompetitives und reversibles inhibitorisches Peptid, das die Integrin-Fibronectin-Bindung hemmt. Es wird verwendet, um die Rolle von Integrinen bei der Knochenbildung und -resorption zu untersuchen .

Herstellungsmethoden

EMD 56574 wird durch kundenspezifische Peptidsynthese synthetisiert, die die sequenzielle Zugabe von Aminosäuren umfasst, um die gewünschte Peptidsequenz zu bilden. Der Syntheseprozess beinhaltet typischerweise die Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken, bei denen das Peptid an einem festen Träger assembliert und dann nach Abschluss der Synthese vom Träger abgespalten wird . Die Reaktionsbedingungen für SPPS umfassen die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern.

Wissenschaftliche Forschungsanwendungen

EMD 56574 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die Peptidsynthese und die Rolle von Integrinen in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Wird in Zellhaftsstudien verwendet, insbesondere im Verständnis der Rolle von Integrinen bei Zell-Matrix-Wechselwirkungen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei knochenbezogenen Erkrankungen und Zuständen untersucht, die Integrin-vermittelte Zellhaftung beinhalten.

Wirkmechanismus

Der Wirkmechanismus von EMD 56574 beinhaltet seine Fähigkeit, die Integrin-Fibronectin-Bindung kompetitiv und reversibel zu hemmen. Diese Hemmung stört die normale Funktion von Integrinen, die für Zellhaftung, -wanderung und -signalisierung unerlässlich sind. Die molekularen Zielstrukturen von EMD 56574 sind Integrine, und die beteiligten Signalwege umfassen die Integrin-vermittelten Signalwege, die verschiedene zelluläre Prozesse regulieren .

Wirkmechanismus

Target of Action

Grgdspk, also known as Gly-arg-gly-asp-ser-pro-lys or Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine, primarily targets integrins . Integrins are a family of cell surface receptors that play a crucial role in cell adhesion to the extracellular matrix . They are involved in various biological processes, including cell survival, differentiation, and motility .

Mode of Action

This compound interacts with its targets, the integrins, through a competitive and reversible inhibition mechanism . It inhibits the binding of integrins to fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix . This interaction is facilitated by the Arg-Gly-Asp (RGD) sequence present in this compound .

Biochemical Pathways

The interaction of this compound with integrins affects several biochemical pathways. One of the key pathways influenced is the angiogenesis pathway . Integrins αvβ3 and αvβ5, which are arginine-glycine-aspartic acid-dependent adhesion receptors, play a critical role in angiogenesis . By inhibiting these integrins, this compound can potentially affect the formation of new blood vessels, which is essential for processes like tumor growth and metastatic spread .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain cellular processes. For instance, this compound has been found to inhibit mineralization in a dose-dependent manner as determined by measuring calcium content and bone area of tissue in parietal bones . This suggests that this compound could have a significant impact on processes like bone formation and resorption .

Biochemische Analyse

Biochemical Properties

Grgdspk plays a significant role in biochemical reactions, particularly in cell adhesion. The Arg-Gly-Asp (RGD) sequence in this compound is known to mediate adhesion between integrin and extracellular matrix molecules . This peptide sequence can interact with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by the RGD sequence .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can stimulate endothelialization by modifying the surface of cardiovascular implants . The major cell-binding domain of this compound promotes cell adhesion on a wide range of substrates . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is largely attributed to its RGD sequence. This compound acts as a competitive and reversible inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

EMD 56574 is synthesized through custom peptide synthesis, which involves the sequential addition of amino acids to form the desired peptide sequence. The synthesis process typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Analyse Chemischer Reaktionen

EMD 56574 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit Integrinen betreffen. Das Peptid kann die Integrin-Fibronectin-Bindung hemmen, was für die Untersuchung der Rolle von Integrinen bei der Knochenbildung und -resorption entscheidend ist . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Fibronectin- und Integrin-Bindungsassays. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die inhibierten Komplexe aus Integrin und Fibronectin.

Vergleich Mit ähnlichen Verbindungen

EMD 56574 ist einzigartig in seiner spezifischen Sequenz und seiner Fähigkeit, die Integrin-Fibronectin-Bindung zu hemmen. Ähnliche Verbindungen umfassen andere RGD-haltige Peptide, wie zum Beispiel:

GRGDSP: Ein weiteres RGD-haltiges Peptid mit ähnlichen inhibitorischen Eigenschaften.

GRGDNP: Ein Peptid, das auch die Integrinbindung hemmt, aber eine andere Sequenz aufweist.

GRGESP: Eine Variante des RGD-Peptids mit unterschiedlichen Aminosäure-Substitutionen.

Diese ähnlichen Verbindungen haben gemeinsam, dass sie die RGD-Sequenz enthalten, die für die Integrinbindung entscheidend ist, unterscheiden sich aber in ihren spezifischen Sequenzen und inhibitorischen Eigenschaften.

Eigenschaften

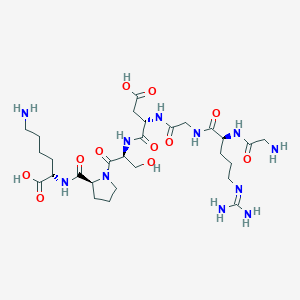

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZOBGMZWVJOS-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149506 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111119-28-9 | |

| Record name | Glycyl- arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111119289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

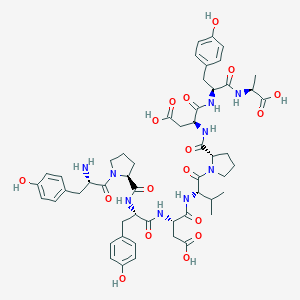

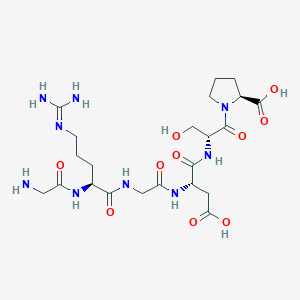

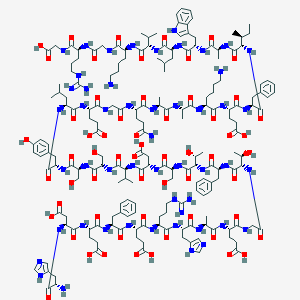

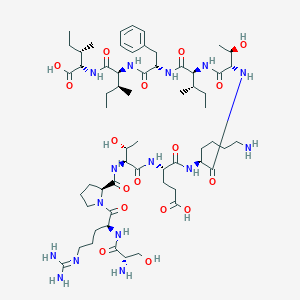

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

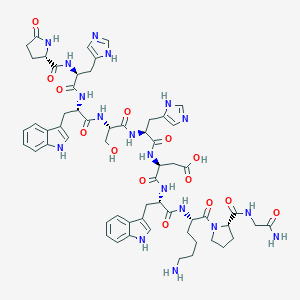

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)

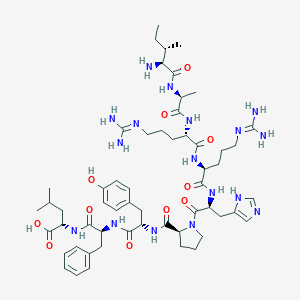

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)